
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of dibutyl and diphenyl groups attached to a benzene-1,4-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with dibutylamine and diphenylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N1,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~4~-Diphenylbenzene-1,4-dicarboxamide: Lacks the dibutyl groups, resulting in different chemical and physical properties.
N~1~,N~4~-Dibutylbenzene-1,4-dicarboxamide: Lacks the diphenyl groups, leading to variations in reactivity and applications.
Uniqueness
N~1~,N~4~-Dibutyl-N~1~,N~4~-diphenylbenzene-1,4-dicarboxamide is unique due to the presence of both dibutyl and diphenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups enhances its solubility, reactivity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
36360-30-2 |
|---|---|
Formule moléculaire |
C28H32N2O2 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
1-N,4-N-dibutyl-1-N,4-N-diphenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C28H32N2O2/c1-3-5-21-29(25-13-9-7-10-14-25)27(31)23-17-19-24(20-18-23)28(32)30(22-6-4-2)26-15-11-8-12-16-26/h7-20H,3-6,21-22H2,1-2H3 |
Clé InChI |
PFJDENUHQVNZAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C(=O)N(CCCC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


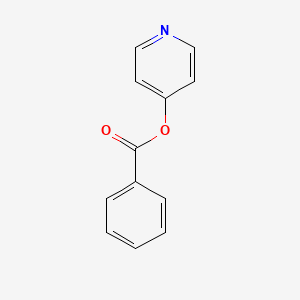
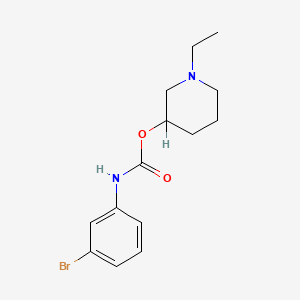


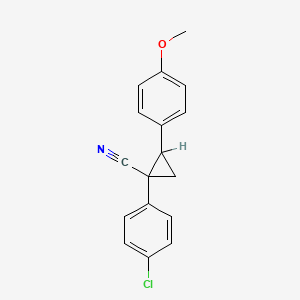
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)

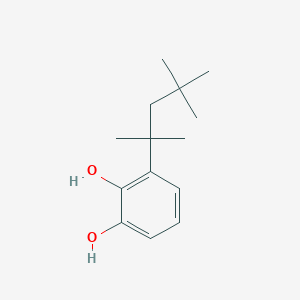
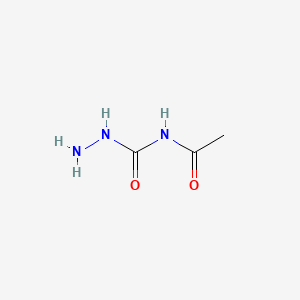
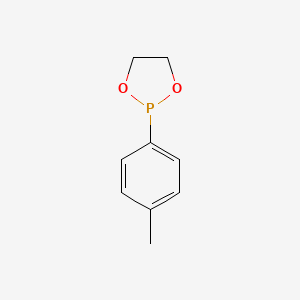
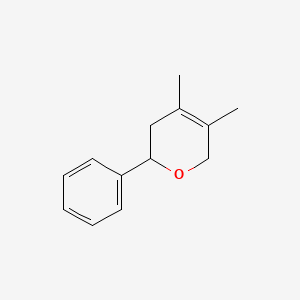
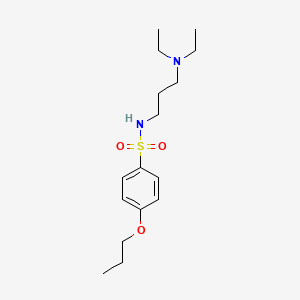
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
